N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O2S/c37-29(26-9-5-2-6-10-26)27-11-13-28(14-12-27)30(38)36(21-22-7-3-1-4-8-22)32-35-34-31(39-32)33-18-23-15-24(19-33)17-25(16-23)20-33/h1-14,23-25H,15-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOLZPFGGXAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.
Benzoylation and Benzylation: The final steps involve the benzoylation and benzylation of the thiadiazole ring to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzoyl and benzyl groups, potentially forming alcohols or amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Alcohols or amines derived from the benzoyl and benzyl groups.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: It has shown promising antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
Medicine:
Anti-inflammatory and Anticancer Properties: The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes involved in inflammation and cancer progression.
Industry:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide involves the modulation of various biological pathways:
Inhibition of COX-2: The compound inhibits COX-2, reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Inhibition of HDACs: It also inhibits HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: The compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain.
Comparison with Similar Compounds
Table 1: Key Adamantane-Thiadiazole Analogues
Key Observations :
- The target compound’s 4-benzoyl-N-benzylbenzamide substituent distinguishes it from simpler adamantane-thiadiazole derivatives, likely improving binding affinity to hydrophobic targets (e.g., enzymes or receptors) .
- Adamantane enhances metabolic stability, as demonstrated in Compound 16, which showed synergistic cytotoxicity with topotecan by inhibiting DNA repair enzymes .
Non-Adamantane Thiadiazole-Benzamide Analogues
Table 2: Representative 1,3,4-Thiadiazole-Benzamide Derivatives
Key Observations :
- Benzamide derivatives with electron-withdrawing groups (e.g., chloro, nitro) in and exhibit enhanced antimicrobial activity, suggesting the target compound’s benzoyl group may confer similar advantages .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the compound, particularly the adamantane moiety and the thiadiazole ring, contribute to its biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Adamantane Moiety : Provides rigidity and hydrophobic characteristics.
- Thiadiazole Ring : Facilitates interaction with biological targets due to its nitrogen and sulfur content.
- Benzamide Group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study reported that the compound exhibited significant inhibitory effects against several viral strains, including influenza and herpes simplex virus (HSV). The antiviral efficacy was attributed to the ability of the compound to interfere with viral replication processes.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes : The thiadiazole ring can form hydrogen bonds with active sites on enzymes involved in microbial metabolism.
- Membrane Disruption : The adamantane structure may disrupt bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Viral Entry : The compound may inhibit viral entry into host cells by blocking specific receptors or pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa and MCF7. The compound significantly reduced cell viability at concentrations above 10 μM.
- Synergistic Effects : A combination study revealed that when used alongside conventional antibiotics like ampicillin, this compound enhanced the overall antimicrobial effect against resistant bacterial strains.
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C) to prevent side reactions.
- pH adjustment to stabilize intermediates during cyclization .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantane, thiadiazole, and benzamide moieties. Key signals: adamantane CH₂ (~1.7–2.1 ppm), thiadiazole C=S (~160 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ≈ 565.2 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles/planarity of the thiadiazole ring and noncovalent interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
- Catalyst Use : Sulfuric acid for cyclization at RT (24 hrs) improves thiadiazole ring formation vs. elevated temperatures .
- Yield Maximization :
- Stoichiometric excess (1.2–1.5 eq) of benzoyl chloride to drive coupling .
- Slow evaporation (CHCl₃:EtOH) for high-purity crystals .
Data Contradictions : Some studies report variable yields (40–75%) due to adamantane’s steric hindrance; iterative DOE (Design of Experiments) is recommended .
Advanced: What computational strategies predict binding affinities and biological targets?
Methodological Answer:
- Molecular Docking : AutoDock/Vina to model interactions with proteins (e.g., viral neuraminidase). The adamantane moiety shows high hydrophobic complementarity in rigid binding pockets .
- QTAIM Analysis : Quantifies noncovalent interactions (e.g., N–H⋯N hydrogen bonds) using electron density topology .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
Limitations : Discrepancies between in silico and in vitro data may arise from solvent effects or protein flexibility .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. saline) or exposure time .
- Mechanistic Studies : Pair enzymatic assays (e.g., kinase inhibition) with structural data to validate target engagement .
Example : Antiviral activity discrepancies may stem from viral strain specificity or assay sensitivity thresholds .
Basic: What role does the adamantane moiety play in bioactivity?
Methodological Answer:
- Lipophilicity : Adamantane’s hydrophobicity enhances membrane permeability (logP ≈ 4.5) .
- Steric Effects : Bulky structure stabilizes interactions with hydrophobic enzyme pockets (e.g., influenza M2 proton channel) .
- Metabolic Stability : Resistance to oxidative degradation due to rigid cage structure .
Advanced: How can solubility be modulated without compromising activity?
Methodological Answer:
- Structural Modifications :
- Introduce polar substituents (e.g., –OH, –COOH) on the benzamide ring .
- Prodrug strategies (e.g., phosphate esters) for transient solubility .
- Formulation Approaches :
- Nanoemulsions or liposomes to enhance aqueous dispersion .
- Co-solvents (PEG 400) in in vivo studies .
Trade-offs : Increased polarity may reduce blood-brain barrier penetration .
Advanced: How do crystallographic studies inform molecular interaction mechanisms?
Methodological Answer:
- Hydrogen Bonding : X-ray structures reveal N–H⋯N bonds between the thiadiazole NH and target residues, critical for binding .
- Planarity Analysis : Thiadiazole ring planarity (r.m.s. deviation ≤0.01 Å) ensures optimal π-π stacking with aromatic residues .
- Crystal Packing : Alternating hydrophilic/hydrophobic layers in the lattice correlate with solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
